N'-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-4-(trifluoromethyl)benzohydrazide
Description
N'-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-4-(trifluoromethyl)benzohydrazide is a hydrazide-hydrazone derivative characterized by a benzohydrazide core substituted with a trifluoromethyl group at the para-position and a 2-(4-chlorophenoxy)phenyl methylidene moiety. This class of compounds is notable for its diverse biological activities, including anticancer, antimicrobial, and antitubercular properties, attributed to the electronic and steric effects of substituents on the aromatic rings .
Properties
IUPAC Name |
N-[(E)-[2-(4-chlorophenoxy)phenyl]methylideneamino]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClF3N2O2/c22-17-9-11-18(12-10-17)29-19-4-2-1-3-15(19)13-26-27-20(28)14-5-7-16(8-6-14)21(23,24)25/h1-13H,(H,27,28)/b26-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCDVCLEZYNUBO-LGJNPRDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(C=C2)C(F)(F)F)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=C(C=C2)C(F)(F)F)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-4-(trifluoromethyl)benzohydrazide typically involves multiple steps, starting with the reaction of 4-chlorophenol with an appropriate halogenating agent to form 4-chlorophenoxy derivatives. These derivatives are then reacted with hydrazine to form the benzohydrazide structure. The trifluoromethyl group is introduced through a trifluoromethylation reaction, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants and products. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The trifluoromethyl group can be oxidized under specific conditions.
Reduction: : The hydrazide group can be reduced to an amine.
Substitution: : The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Nucleophiles such as sodium hydroxide or ammonia can be used for substitution reactions.
Major Products Formed
Oxidation: : Trifluoromethyl derivatives.
Reduction: : Amines.
Substitution: : Substituted phenol derivatives.
Scientific Research Applications
This compound is used in various scientific research fields, including:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Studying the effects of trifluoromethyl groups on biological systems.
Medicine: : Investigating potential therapeutic applications, such as in drug design and development.
Industry: : Utilized in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which N'-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-4-(trifluoromethyl)benzohydrazide exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group, in particular, can influence the binding affinity and selectivity of the compound towards certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues with Substituted Benzohydrazides
Several analogues share the benzohydrazide scaffold but differ in substituents:
- 4-(Butylamino)-N′-[(4-chlorophenyl)methylidene]benzohydrazide (2f): Features a 4-chlorophenyl group instead of the 2-(4-chlorophenoxy)phenyl moiety.
- 4-(1H-Benzimidazol-2-yl)-N′-[(4-fluorophenyl)methylidene]benzohydrazide (147) : Incorporates a benzimidazole ring and a 4-fluorophenyl group. The benzimidazole enhances π-π stacking interactions, while fluorine’s electronegativity may alter electronic properties compared to the target’s trifluoromethyl group .
- 4-Amino-N′-[(4-(trifluoromethyl)phenyl)methylene]benzohydrazide derivatives: These compounds, studied for antitubercular activity, highlight the critical role of the trifluoromethyl group in enhancing lipophilicity and membrane permeability .
Key Structural Differences :
Pharmacological and Physicochemical Properties
- Anticancer Activity: In studies on HepG2 cells, analogues like 4-(butylamino)-N′-[(4-bromophenyl)methylidene]benzohydrazide (2k) showed IC₅₀ values in the micromolar range, with bromine’s polarizability enhancing cytotoxicity. The target compound’s trifluoromethyl group may further improve activity due to stronger electron-withdrawing effects .
- Antimicrobial Activity : Fluorinated hydrazide-hydrazones (e.g., Compound 148 with a 4-CF₃-phenyl group) exhibited MIC values of 12.5–50 µM against Mycobacterium tuberculosis, suggesting the target compound’s CF₃ group could similarly enhance antitubercular efficacy .
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : The trifluoromethyl group increases electrophilicity, enhancing interactions with nucleophilic residues in enzyme active sites (e.g., cholinesterases in ).
- Linker Flexibility: The phenoxy linker may allow conformational flexibility, optimizing binding to targets like HIV-1 protease or acetylcholinesterase .
Biological Activity
N'-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-4-(trifluoromethyl)benzohydrazide is a hydrazone derivative that has garnered attention due to its potential biological activities, particularly as an inhibitor of key enzymes involved in various physiological processes. This article delves into the compound's biological activity, including its synthesis, mechanism of action, and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation reaction between 4-(trifluoromethyl)benzohydrazide and 4-chlorobenzaldehyde. The resulting product is characterized using techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) to confirm its structure and purity.
Enzyme Inhibition
Recent studies have shown that hydrazone derivatives, including this compound, exhibit significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in the breakdown of neurotransmitters, and their inhibition can lead to increased levels of acetylcholine, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's.
- IC50 Values : The compound demonstrated moderate inhibition with IC50 values ranging from 27.04 to 106.75 µM for AChE and 58.01 to 277.48 µM for BuChE, indicating a promising potential for further development as a therapeutic agent against these targets .
Antimicrobial Activity
In addition to enzyme inhibition, derivatives of benzohydrazide have been evaluated for antimicrobial properties. For instance, certain analogs showed activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) between 125 and 250 µM. This suggests that the compound may also serve as a lead structure for developing new antimicrobial agents .
The proposed mechanism of action for this compound involves non-covalent interactions with the active sites of AChE and BuChE. Molecular docking studies indicate that the compound fits well within the binding sites of these enzymes, suggesting that it can effectively block substrate access and inhibit enzymatic activity .
Case Studies
- Neuroprotective Effects : A study investigating various hydrazone derivatives demonstrated that some compounds exhibited neuroprotective effects through AChE inhibition, which could be advantageous in treating Alzheimer's disease. The derivatives were shown to cross the blood-brain barrier without significant cytotoxicity .
- Antimicrobial Efficacy : Another research effort focused on the antimicrobial properties of hydrazone derivatives revealed that specific modifications could enhance activity against resistant strains of bacteria. The study highlighted that the introduction of different alkyl chains significantly influenced the MIC values against various pathogens .
Comparative Analysis
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | MIC against M. tuberculosis (µM) |
|---|---|---|---|
| This compound | 27.04 - 106.75 | 58.01 - 277.48 | 125 - 250 |
| Rivastigmine | ~6 | ~40 | N/A |
| N-hexyl derivative | N/A | 250 | N/A |
Q & A
Q. Q1. What are the optimal reaction conditions for synthesizing N'-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-4-(trifluoromethyl)benzohydrazide?
Basic: The synthesis typically involves a condensation reaction between 2-(4-chlorophenoxy)benzaldehyde and 4-(trifluoromethyl)benzohydrazide. Key parameters include:
- Solvent selection : Ethanol or methanol is preferred for solubility and reaction efficiency .
- Catalyst : Acidic conditions (e.g., glacial acetic acid) or Lewis acids (e.g., ZnCl₂) enhance imine bond formation .
- Temperature : Reactions are conducted under reflux (70–80°C) for 6–12 hours to maximize yield .
Advanced: For high-purity synthesis, consider microwave-assisted methods to reduce reaction time and byproduct formation. Monitor progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase .
Q. Q2. How can structural discrepancies in synthesized batches be resolved?
Use a combination of FTIR (to confirm hydrazide C=O and N–H stretches at ~1650 cm⁻¹ and ~3200 cm⁻¹) and ¹H/¹³C NMR (to verify E/Z isomerism and aryl proton environments) . For crystallographic confirmation, single-crystal X-ray diffraction (SCXRD) provides bond-length and torsion-angle data to resolve ambiguities in molecular conformation .
Biological Activity and Mechanistic Studies
Q. Q3. What in vitro assays are recommended for preliminary anticancer screening of this compound?
Basic: Use the MTT assay on cancer cell lines (e.g., MCF-7, HeLa) to measure IC₅₀ values. Include positive controls (e.g., doxorubicin) and assess cytotoxicity against non-cancerous cells (e.g., HEK-293) . Advanced: For mechanistic insights, combine flow cytometry (apoptosis analysis via Annexin V/PI staining) and Western blotting (to track Bax/Bcl-2 protein expression). Contradictory results between cell viability and apoptosis rates may indicate off-target effects or assay-specific artifacts .
Q. Q4. How can conflicting antimicrobial activity data across studies be reconciled?
Discrepancies often arise from variations in:
- Bacterial strains : Gram-positive (e.g., S. aureus) may show higher susceptibility due to cell wall permeability compared to Gram-negative species .
- Testing protocols : Adjust inoculum size (e.g., 1×10⁶ CFU/mL) and solvent (DMSO concentration ≤1%) to minimize false negatives .
- Structural analogs : Compare activity with derivatives (e.g., 4-chloro vs. 4-fluoro substituents) to identify pharmacophore requirements .
Chemical Reactivity and Stability
Q. Q5. What degradation pathways should be considered during storage?
Basic: Hydrazides are prone to hydrolysis under acidic/basic conditions. Store the compound in anhydrous DMSO or ethanol at –20°C to prevent moisture-induced degradation . Advanced: Use accelerated stability studies (40°C/75% RH for 30 days) with HPLC-PDA monitoring. Major degradation products often result from hydrazone bond cleavage or trifluoromethyl group oxidation .
Q. Q6. How does the compound interact with transition metals?
The hydrazide moiety acts as a bidentate ligand, coordinating with metals like Cu(II) or Fe(III) via the carbonyl oxygen and azomethine nitrogen. This property is exploitable in designing metal-organic frameworks (MOFs) for catalytic applications. Spectrophotometric titration (UV-Vis) and Job’s plot analysis confirm stoichiometry (typically 1:1 or 1:2 metal-ligand ratios) .
Computational and Structural Analysis
Q. Q7. Which computational methods predict the compound’s binding affinity for kinase targets?
Advanced:
Molecular docking : Use AutoDock Vina with PDB structures (e.g., EGFR kinase, 1M17) to identify potential binding pockets.
MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and key interactions (e.g., hydrogen bonds with Lys721 or π-π stacking with Phe723) .
QSAR models : Corate substituent effects (e.g., trifluoromethyl hydrophobicity) with IC₅₀ data to prioritize synthetic targets .
Q. Q8. How does the crystal structure inform drug design?
SCXRD reveals a planar hydrazone backbone with dihedral angles <10° between aromatic rings, favoring intercalation into DNA or protein binding pockets. The 4-trifluoromethyl group adopts a conformation perpendicular to the benzohydrazide plane, enhancing steric interactions in hydrophobic domains .
Applications in Drug Development
Q. Q9. What strategies improve bioavailability of this hydrazide derivative?
Advanced:
- Prodrug design : Acetylate the hydrazide nitrogen to enhance membrane permeability .
- Nanoparticle encapsulation : Use PLGA nanoparticles (150–200 nm) for sustained release and reduced renal clearance .
- Salt formation : Prepare hydrochloride salts to improve aqueous solubility (e.g., ≥5 mg/mL in PBS) .
Q. Q10. How can SAR studies optimize antitumor potency?
Structure-activity relationship (SAR) analysis of analogs (Table 1) highlights:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
